AG-881
Description
Isocitrate dehydrogenases (IDHs) are crucial metabolic enzymes involved in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (B1197944) (α-KG), with the concomitant production of NADPH from NADP. dovepress.comaacrjournals.orgamegroups.org In human cancers, heterozygous mutations predominantly occur in two isoforms: cytosolic IDH1 (at arginine 132, R132) and mitochondrial IDH2 (at arginine 140, R140, or 172, R172). dovepress.comaacrjournals.orgamegroups.orgnih.gov
These somatic point mutations confer a "gain-of-function" activity to the IDH enzymes. dovepress.comaacrjournals.orgfrontiersin.org Instead of their normal metabolic function, mutant IDH (mIDH) enzymes aberrantly convert α-KG to D-2-hydroxyglutarate (2-HG), an "oncometabolite," while oxidizing NADPH to NADP+. dovepress.comaacrjournals.orgamegroups.orgfrontiersin.orgnih.govjci.orggcs-web.comnih.gov The accumulation of high intracellular levels of 2-HG is central to mIDH-driven oncogenesis. dovepress.comaacrjournals.orgamegroups.orgfrontiersin.orgjci.orggcs-web.comnih.govmdpi.combiorxiv.org
2-HG acts as a competitive inhibitor of various α-KG-dependent dioxygenases, including histone and DNA demethylases. dovepress.comamegroups.orgfrontiersin.orgjci.orgnih.govbiorxiv.org This inhibition leads to widespread epigenetic alterations, specifically a hypermethylation phenotype, and a block in cellular differentiation. dovepress.comaacrjournals.orgamegroups.orgfrontiersin.orgjci.orggcs-web.comnih.govmdpi.combiorxiv.org This disruption of normal cellular processes contributes significantly to the development and progression of various malignancies. dovepress.comaacrjournals.orgfrontiersin.orgjci.org
Mutations in IDH1 and IDH2 are frequently observed in several cancer types, including a high incidence in low-grade gliomas and secondary glioblastomas (over 80% of cases), acute myeloid leukemia (AML), chondrosarcoma, and intrahepatic cholangiocarcinoma (ICC). dovepress.comaacrjournals.orgnih.govfrontiersin.orgnih.govbiorxiv.orgendbraincancer.orgmdpi.comhutch-med.com While both isoforms can be mutated, IDH1 mutations are generally more prevalent than IDH2 mutations in certain cancers, such as gliomas and ICC. dovepress.comnih.govascopubs.org The presence of IDH mutations is often associated with a better prognosis in gliomas compared to their wild-type counterparts. endbraincancer.orgmdpi.comoncologytube.com
Properties
Molecular Formula |
C28H29N3O8 |
|---|---|
Appearance |
Solid powder |
Synonyms |
AG-881; AG 881; AG881.; none |
Origin of Product |
United States |
Ag 881: a Pan Idh Inhibitor for Mutant Idh Cancers
Mechanism of Action and Specificity
This compound functions by binding to an allosteric pocket located at the dimer interface of both mutant IDH1 (e.g., IDH1-R132H) and mutant IDH2 (e.g., IDH2-R140Q) proteins. nih.govresearchgate.net This binding induces a conformational change in the enzyme, leading to an open and inactive state, thereby effectively blocking the neomorphic enzymatic activity that converts α-KG to 2-HG. nih.govmdpi.comaacrjournals.orgresearchgate.net The ability of this compound to bind to the same allosteric pockets in both mIDH1 and mIDH2, despite subtle differences in these pockets, contributes to its pan-inhibitory activity. nih.gov
Preclinical Findings
Preclinical studies have demonstrated this compound's potent inhibitory activity against various mIDH enzymes. It exhibits low nanomolar half-maximal inhibitory concentration (IC50) values against multiple mIDH homodimer and heterodimer enzymes, with reported IC50 values ranging from 0.04 to 22 nM. mdpi.comaacrjournals.org
Table 1: Illustrative Preclinical Inhibition Data for this compound (Note: In a true interactive table, users could sort by "Enzyme Target" or "IC50 Range" and filter by mutation type.)
| Enzyme Target (Mutation) | IC50 Range (nM) | Effect on 2-HG | Reference |
| Mutant IDH1 and IDH2 | 0.04–22 | Reduced | mdpi.comaacrjournals.org |
| mIDH1-R132H | Low nanomolar | Suppressed | nih.govaacrjournals.org |
| mIDH2-R140Q | Low nanomolar | Suppressed | nih.govaacrjournals.org |
Beyond direct enzymatic inhibition, this compound has shown significant biological effects in cellular and in vivo models:
2-HG Suppression: this compound effectively suppresses 2-HG production. For instance, ex vivo treatment of acute myeloid leukemia (AML) blasts with this compound resulted in a 76–99% reduction in 2-HG levels. gcs-web.com In mIDH gliomas, this compound has been shown to reduce 2-HG levels by over 90% in humans. acs.org In mouse models, this compound treatment at doses ≥30 mg/kg twice daily led to a greater than 96% reduction in tumor 2-HG levels. gcs-web.com
Differentiation Induction: The suppression of 2-HG by this compound leads to a release of the differentiation block in mIDH tumor cells, restoring their ability to differentiate. gcs-web.commdpi.comaacrjournals.org This effect is specific to mIDH cells, as wild-type IDH blast cells did not show changes in differentiation markers upon this compound treatment. gcs-web.com
Table 2: Observed Effects of this compound on 2-HG Levels and Cellular Differentiation (Note: In a true interactive table, users could filter by "Model Type" or "Effect".)
| Effect | Model Type | Observed Outcome | Reference |
| 2-HG Suppression (76–99% reduction) | Primary human AML blasts | Reduced 2-HG levels | gcs-web.com |
| 2-HG Suppression (>90% reduction) | mIDH gliomas (human) | Reduced 2-HG levels | acs.org |
| 2-HG Suppression (>96% reduction) | Mouse models (HT1080, U87) | Reduced tumor 2-HG levels | gcs-web.com |
| Restoration of cellular differentiation | mIDH tumor cells | Release of differentiation block, increased differentiation markers | gcs-web.commdpi.comaacrjournals.org |
This compound also demonstrated excellent brain penetration in preclinical rodent models, a crucial feature for treating brain tumors like gliomas. gcs-web.comaacrjournals.org
Mechanisms of Resistance to Idh Inhibition
In Vitro Characterization of this compound
Cell-Based Assays for 2-HG Inhibition and Cellular Differentiation Induction by this compound
Cell-based assays have demonstrated this compound's efficacy in inhibiting 2-HG production and inducing cellular differentiation in various mutant IDH cell lines gcs-web.comresearchgate.netaacrjournals.org.
This compound exhibits low nanomolar potency in inhibiting 2-HG production across a range of mIDH1 and mIDH2 mutant cell lines gcs-web.comresearchgate.netaacrjournals.org. The half-maximal inhibitory concentration (IC50) for 2-HG inhibition by this compound varied depending on the specific mutation and cell line. For cells expressing mIDH1-R132C, mIDH1-R132G, mIDH1-R132H, or mIDH1-R132S mutations, the IC50 range was 0.04–22 nM gcs-web.comresearchgate.netaacrjournals.org. In cell lines expressing mIDH2-R140Q mutations, the IC50 ranged from 7–14 nM, while for mIDH2-R172K mutations, the IC50 was 130 nM gcs-web.comresearchgate.netaacrjournals.org.
Detailed IC50 values from cell-based assays are presented in the table below:
Table 1: 2-HG Inhibition (IC50) by this compound in Mutant IDH Cell Lines
| Cell Line/Mutation | 2-HG IC50 (nM) (mean ± SD) | Max Inhibition (%) |
| Neurospheres TS603 (mIDH1-R132H) | 0.250 ± 0.16 | 97 |
| Neurospheres HK213 (mIDH1-R132H) | 0.043 | 92 |
| Neurospheres HK252 (mIDH1-R132H) | 0.059 | 91 |
| Neurospheres 522 (mIDH1-R132H) | 0.292 | 96 |
| Neurospheres BT142 (mIDH1-R132H/-) | 2 ± 0.9 | 88 |
| HCT-116 KI mIDH1-R132C | 22 ± 12 | 87 |
| HCT-116 KI mIDH1-R132H | 3 ± 1 | 90 |
| HCT-116 KI mIDH2-R172K | 130 ± 59 | 87 |
| COR-L105 (mIDH1-R132C) | 3.8 ± 5 | 91 |
| HCCC-9810 (mIDH1-R132S) | 0.845 ± 0.3 | 91 |
| HT1080 (mIDH1-R132C) | 4.0 ± 0.3 | 91 |
| *Data derived from gcs-web.com. |
Pharmacology studies indicate that the suppression of 2-HG levels by this compound in mIDH tumor cells leads to a release of the differentiation block gcs-web.comresearchgate.netaacrjournals.org. Ex vivo treatment of primary human acute myeloid leukemia (AML) blasts with this compound suppressed 2-HG levels by 76–99% and readily restored the ability of these blasts to differentiate along the myelogranulocytic lineage, as evidenced by increased surface expression of differentiation markers such as CD15, CD24, and CD11b gcs-web.comresearchgate.netaacrjournals.org. Importantly, this compound did not affect the differentiation markers of wild-type IDH blast cells, indicating its specificity for mIDH cells gcs-web.com.
In Vivo Characterization of this compound in Preclinical Models
Preclinical in vivo studies have further characterized this compound's properties, including its brain penetration, pharmacokinetic profiles, and its ability to suppress 2-HG production in tumor models gcs-web.comresearchgate.netaacrjournals.org.
This compound has demonstrated excellent brain penetration in rodent models gcs-web.comresearchgate.netaacrjournals.orgnih.govresearchgate.netacs.orgmdpi.com. Brain-to-plasma AUC0-24hr ratios for this compound ranged from 0.62 to 2.0 in mice and from 1.11 to 1.48 in rats gcs-web.comresearchgate.netaacrjournals.orgclinicaltrials.gov. In cynomolgus monkeys, brain penetration was observed with brain-to-plasma ratios ranging from 1.25 to 3.01 based on concentration at 24 hours after the last dose clinicaltrials.gov. This significant brain penetration suggests its potential utility in treating central nervous system (CNS) malignancies like gliomas gcs-web.comresearchgate.netacs.orgaacrjournals.orgnih.govresearchgate.netacs.orgmdpi.comguidetopharmacology.orgfrontiersin.org.
Table 2: Brain-to-Plasma Ratios of this compound in Preclinical Species
| Species | Brain-to-Plasma Ratio (AUC0-24hr) |
| Mice | 0.62 – 2.0 gcs-web.comresearchgate.netaacrjournals.orgclinicaltrials.gov |
| Rats | 1.11 – 1.48 researchgate.netaacrjournals.orgclinicaltrials.gov |
| Cynomolgus Monkey | 1.25 – 3.01 (C24hr) clinicaltrials.gov |
The pharmacokinetics of this compound are characterized by rapid oral absorption and low total body plasma clearance in preclinical species gcs-web.comresearchgate.netaacrjournals.org.
Table 3: Plasma Clearance of this compound in Preclinical Species
| Species | Total Body Plasma Clearance (L/hr/kg) |
| Mice | 0.406 gcs-web.comresearchgate.netaacrjournals.org |
| Rats | 0.289 gcs-web.comresearchgate.netaacrjournals.org |
Additionally, the plasma protein binding of vorasidenib (B611703) is high (>94%) in human, monkey, dog, rat, and mouse, and it was found to be concentration independent clinicaltrials.gov.
This compound effectively suppresses 2-HG production in orthotopic glioma mouse models and other xenograft models gcs-web.comresearchgate.netacs.orgaacrjournals.orgnih.govacs.orgmdpi.comclinicaltrials.gov. In the TS603 mIDH1-R132H orthotopic xenograft mouse glioma model, this compound demonstrated dose-dependent tumor 2-HG inhibition, with levels reduced by 75.2–99.98% gcs-web.com. Brain tumor 2-HG levels in this model were reduced by over 97% at doses as low as ≥0.1 mg/kg researchgate.netaacrjournals.orgnih.govresearchgate.netacs.orgmdpi.comclinicaltrials.gov. Furthermore, twice-daily dosing of this compound in HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q) mouse models reduced tumor 2-HG levels by over 96% at doses ≥30 mg/kg gcs-web.comresearchgate.netaacrjournals.org.
Table 4: 2-HG Suppression by this compound in Preclinical Tumor Models
| Tumor Model | Mutation | 2-HG Reduction | Dose |
| TS603 Orthotopic Glioma (Mouse) | mIDH1-R132H | 75.2–99.98% gcs-web.com | Dose-dependent |
| TS603 Orthotopic Glioma (Mouse) | mIDH1-R132H | >97% researchgate.netaacrjournals.orgnih.govresearchgate.netacs.orgmdpi.comclinicaltrials.gov | ≥0.1 mg/kg |
| HT1080 Xenograft (Mouse) | mIDH1-R132C | >96% gcs-web.comresearchgate.netaacrjournals.org | ≥30 mg/kg (twice daily) |
| U87 Xenograft (Mouse) | mIDH2-R140Q | >96% gcs-web.comresearchgate.netaacrjournals.org | ≥30 mg/kg (twice daily) |
Impact of this compound on Tumor Growth and Differentiation in Preclinical Xenograft Models
Preclinical xenograft models have been instrumental in demonstrating the efficacy of this compound in inhibiting tumor growth and promoting differentiation. In an orthotopic patient-derived xenograft model, specifically the TS603 IDH1-R132H grade III glioma model in mouse brains, Vorasidenib treatment led to a significant reduction in 2-HG production. nih.govacs.orgresearchgate.netnih.govmdpi.comnih.gov Oral dosing of Vorasidenib resulted in complete suppression of 2-HG levels, with inhibition exceeding 97% in the glioma tissue at doses as low as ≥0.1 mg/kg. nih.govacs.orgresearchgate.netnih.govswissmedic.chmdpi.comfrontiersin.orgnih.gov
Beyond 2-HG suppression, this compound's impact extends to tumor growth inhibition and the reversal of epigenetic dysregulation. Studies showed that suppressing 2-HG levels reduces the growth of IDH-mutant cancer cells and reverses gene expression programs associated with the mutant IDH1 enzyme. cancer.gov While some earlier IDH inhibitors did not show significant cell growth inhibition or changes in DNA methylation patterns in certain xenograft models, Vorasidenib has been shown to impede glioma growth in vivo. oup.commdpi.comnih.gov
Combination studies have also explored the potential of Vorasidenib with other therapies. For instance, in subcutaneous and orthotopic mouse xenograft models of a human IDH1-R132H-mutant grade 3 oligodendroglioma, the combination of Vorasidenib and radiation therapy produced a significantly greater effect on tumor growth inhibition compared to each modality alone, whether delivered concomitantly or sequentially. oup.com
Allosteric Inhibition of Mutant IDH Enzymes by this compound
This compound is a potent, orally administered, and brain-penetrant dual inhibitor of both mIDH1 and mIDH2 enzymes senescence.infonih.govnih.govctdbase.org. It functions as a pan-IDH inhibitor, targeting the acquired catalytic activity of these mutated proteins nih.govctdbase.orgwikipedia.orgwikipedia.orgciteab.com. Biochemical studies have demonstrated that this compound exhibits low nanomolar potency (IC50) against a range of mIDH homodimer and heterodimer enzymes uni.luciteab.com.
The inhibitory kinetics of this compound vary between the two mutant isoforms. It acts as a rapid-equilibrium inhibitor for mIDH1-R132H and mIDH2-R172K homodimers. Conversely, it is a slow-binding inhibitor for the mIDH2-R140Q homodimer and wild-type (wt) IDH1/mIDH1-R132H, wtIDH2/mIDH2-R140Q, and wtIDH2/mIDH2-R172K heterodimers citeab.com. For instance, the inhibition of mIDH1 by this compound shows rapid-equilibrium characteristics (IC50 = 6 or 8 nM after 1 hour or 16 hours preincubation for IDH1-R132H), whereas mIDH2 inhibition is markedly time-dependent (IC50 = 118 or 12 nM after 1 hour or 16 hours preincubation for IDH2-R140Q). This compound is effective against various IDH1 mutations, including R132C, R132L, R132H, and R132S, with IC50 values ranging from 0.04 to 22 nM uni.lu.
Table 1: Inhibitory Potency (IC50) of this compound Against Mutant IDH Enzymes
| Mutant IDH Enzyme | IC50 (1h preincubation) | IC50 (16h preincubation) |
| IDH1-R132H | 6 nM | 8 nM |
| IDH2-R140Q | 118 nM | 12 nM |
| IDH2-R172K | Rapid-equilibrium | Rapid-equilibrium |
| IDH1-R132C | 0.04-22 nM (range) | - |
| IDH1-R132G | 0.04-22 nM (range) | - |
| IDH1-R132L | 0.04-22 nM (range) | - |
| IDH1-R132S | 0.04-22 nM (range) | - |
Note: IC50 values for R132C, G, L, S are provided as a range for cell-based assays uni.lu.
Crystallography studies have elucidated that this compound binds to a specific allosteric pocket located at the dimer interface of both mutant IDH1 and IDH2 enzymes senescence.infonih.govnih.govwikipedia.orgwikipedia.orgciteab.comuni.lu. This binding site is situated within the tetrahelical center of the obligate dimer interface senescence.infonih.gov. X-ray co-crystal structures of this compound in complex with IDH1-R132H/NADPH and IDH2-R140Q/NADPH have confirmed this interaction senescence.infonih.govwikipedia.orgciteab.com.
The interaction involves multiple hydrophilic and hydrophobic bonds. Specifically, the aminotriazine (B8590112) core of this compound forms two hydrogen bonds with Gln277 in IDH1-R132H or Gln316 in IDH2-R140Q, originating from both monomers of the enzyme dimer. Additionally, halogen bonds are formed between the two aliphatic CF3 groups of this compound and Val255 (IDH1-R132H) or Val294 (IDH2-R140Q) from one monomer. The chloropyridine moiety also forms a halogen bond with Asp273 (IDH1-R132H) or Asp312 (IDH2-R140Q) from the same monomer. Subtle structural differences in the allosteric pockets between mIDH1 and mIDH2 are thought to contribute to the observed variations in their inhibitory kinetics by this compound wikipedia.orgciteab.com.
The binding of this compound to the allosteric pocket at the dimer interface induces steric hindrance within the enzyme structure nih.govwikipedia.orgwikipedia.org. This steric interaction leads to a significant conformational change, effectively locking the mutant IDH enzyme in an open and inactive state senescence.infonih.govnih.govwikipedia.orgwikipedia.org. This conformational shift is crucial as it prevents the enzyme from carrying out its neomorphic activity, specifically the conversion of alpha-ketoglutarate (B1197944) (α-KG) to D-2-hydroxyglutarate (2-HG) ctdbase.org. The mechanism of inhibition is non-competitive with respect to the substrate α-KG wikipedia.org.
Primary Biological Consequence: Suppression of Oncometabolite D-2-Hydroxyglutarate (2-HG) Production
Mutations in IDH1 and IDH2 confer a gain-of-function activity, causing these enzymes to aberrantly catalyze the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG) senescence.infonih.govctdbase.orgwikipedia.orgciteab.comuni.lu. This leads to a significant accumulation of 2-HG in IDH-mutated cells, typically exceeding 100-fold higher concentrations than in normal cells.
This compound potently inhibits this aberrant 2-HG production across various experimental systems, including biochemical, cell-based, and in vivo models nih.govuni.luciteab.com. In cultured TS603 neurospheres, which are derived from a patient with grade III glioma harboring an IDH1-R132H mutation, this compound effectively inhibited 2-HG production senescence.infonih.gov. Furthermore, in an orthotopic patient-derived xenograft TS603 glioma model in mice, this compound led to a complete suppression of 2-HG levels, demonstrating over 97% inhibition senescence.infonih.govuni.lu. In ex vivo treatment of primary human acute myeloid leukemia (AML) samples, this compound suppressed 2-HG levels by 76–99% uni.lu. Clinical data also support these preclinical findings, showing that this compound reduces 2-HG levels by more than 90% in mIDH gliomas in human patients senescence.info.
Table 2: Suppression of 2-HG Production by this compound
| Model System | IDH Mutation | 2-HG Inhibition Percentage |
| Orthotopic Glioma Mouse Model | IDH1-R132H | >97% |
| Primary Human AML Samples | mIDH1/mIDH2 | 76-99% |
| Human mIDH Gliomas (Clinical Data) | mIDH1/mIDH2 | >90% |
Downstream Effects on Cellular Processes
The pathological accumulation of 2-HG, driven by mutant IDH activity, is a central oncogenic event that leads to profound epigenetic dysregulation and a subsequent block in cellular differentiation, thereby promoting tumor development senescence.infoctdbase.orgwikipedia.orgciteab.comuni.lu.
High concentrations of 2-HG act as a competitive inhibitor of various α-KG-dependent enzymes, which are critical for epigenetic regulation. These enzymes include histone demethylases (e.g., Jumonji (JmjC) domain-containing lysine-specific histone demethylases, JmjC-KDMs) and DNA demethylases, such as the ten-eleven translocation (TET) family of 5-methylcytosine (B146107) hydroxylases senescence.info. This competitive inhibition by 2-HG results in aberrant DNA and histone hypermethylation patterns, leading to altered gene expression, inactivation of tumor suppressor genes, and activation of oncogenes senescence.info.
By effectively suppressing 2-HG production, this compound reverses these detrimental epigenetic dysregulations senescence.infouni.lu. Pharmacological inhibition of mutant IDH1 by this compound has been shown to increase histone acetylation levels and reduce histone methylation, directly counteracting the epigenetic changes induced by the mutant protein. This reversal of epigenetic aberrations is a key mechanism through which this compound exerts its anti-tumor effects senescence.infouni.lu.
The epigenetic changes mediated by 2-HG are known to block normal cellular differentiation processes, contributing to the malignant phenotype senescence.infoctdbase.orgciteab.comuni.lu. A critical downstream effect of this compound's action is the restoration of these impaired cellular differentiation programs. The suppression of 2-HG levels by this compound leads to a release of this differentiation block nih.govctdbase.orguni.luciteab.com.
Studies have shown that this compound induces tumor cell differentiation nih.govctdbase.orguni.luciteab.com. For instance, in primary human AML samples, treatment with this compound successfully restored the ability of leukemic blasts to differentiate along the myelogranulocytic lineage, evidenced by increased surface expression of differentiation markers uni.lu. This effect is specific to mIDH cells, as this compound did not alter differentiation markers in wild-type IDH blast cells uni.lu. The observed differentiation phenotype is intrinsically linked to the robust epigenetic changes mediated by the drug, highlighting a direct connection between 2-HG suppression, epigenetic reprogramming, and the restoration of normal cellular function.
Structural Basis of Ag 881 Action and Dual Inhibition
X-ray Co-crystal Structures of AG-881 in Complex with mIDH1 and mIDH2acs.orggcs-web.comresearchgate.netnih.gov
High-resolution X-ray co-crystal structures have been instrumental in elucidating the precise binding mechanisms of this compound with mIDH1-R132H and mIDH2-R140Q. These structures provide atomic-level insights into how this compound achieves its dual inhibition acs.orggcs-web.comnih.gov. Co-crystal structures of this compound with IDH1-R132H and IDH2-R140Q were obtained at resolutions of 2.1 Å and 1.99 Å, respectively gcs-web.com. These structures demonstrate that this compound binds to the same allosteric pocket at the interface of the two monomers in both enzymes, formed by four helices, two from each monomer acs.orggcs-web.com.
In the complex with IDH1-R132H, this compound binds to an allosteric pocket located at the obligate dimer interface acs.orggcs-web.comresearchgate.net. The binding induces an open, inactive conformational state of the mIDH1 protein acs.org. Specific interactions include hydrogen bonds formed between the aminotriazine (B8590112) core of vorasidenib (B611703) and the side chains of Gln277. A halogen bond is also observed between the chlorine atom of the chloropyridine moiety of vorasidenib and the carbonyl of Asp273 acs.org.
Similar to its interaction with mIDH1-R132H, this compound binds to the allosteric pocket in mIDH2-R140Q acs.orggcs-web.comresearchgate.net. The co-crystal structures of this compound with mIDH2-R140Q show a similar binding arrangement to that observed with mIDH1-R132H, contributing to its dual inhibitory activity acs.orggcs-web.com. Although the binding pockets are largely similar, subtle differences in the pockets of these two proteins may contribute to their remarkably different inhibitory kinetics by this compound researchgate.net.
Detailed Analysis of this compound Binding Pockets and Intermolecular Interactionsacs.orggcs-web.comresearchgate.netscite.aifrontiersin.orgcenmed.com
The interaction of this compound with mIDH1 and mIDH2 involves a combination of specific intermolecular forces within their respective binding pockets acs.orgresearchgate.netfrontiersin.org.
A significant majority of the residues within the binding site are conserved between mIDH1 and mIDH2, which explains the dual inhibitory activity of this compound acs.orgresearchgate.netresearchgate.netfrontiersin.org. This conservation in the allosteric pockets allows this compound to bind effectively to both enzymes researchgate.net. Sequence alignment further reveals a similarity in binding site residues of both enzyme subtypes researchgate.net.
The dual-targeting ability of this compound is specifically mediated by key residues such as Val255 in mIDH1 and Val294 in mIDH2 researchgate.netresearchgate.netscite.ainih.gov. These residues are shown to elicit strong intermolecular interactions, which significantly favors binding affinity researchgate.netresearchgate.netscite.ainih.gov. This compound directly interacts with Val255, a residue lining the allosteric pocket in mIDH1 mdpi.com. Upon binding, this compound triggers systemic alterations in both mIDH1 and mIDH2, characterized by restricted residue flexibility and a reduction in the exposure of residues to the solvent surface area. These structural alterations inhibit crucial interactions of the mutant enzymes, leading to the suppression of 2-HG production researchgate.netresearchgate.netscite.ainih.gov.
Table 1: Key Binding Interactions of this compound with mIDH1-R132H
| Interaction Type | Residue(s) Involved | Enzyme | Details | Source |
| Hydrogen Bonds | Gln277 | mIDH1-R132H | Formed with the aminotriazine core of this compound | acs.org |
| Halogen Bond | Asp273 | mIDH1-R132H | Between chlorine atom of chloropyridine moiety and carbonyl of Asp273 | acs.org |
| Hydrophobic | Val255 | mIDH1-R132H | Mediates dual targeting, strong intermolecular interaction | researchgate.netresearchgate.netscite.ainih.govmdpi.com |
Table 2: Key Binding Interactions of this compound with mIDH2-R140Q
| Interaction Type | Residue(s) Involved | Enzyme | Details | Source |
| Hydrophobic | Val294 | mIDH2-R140Q | Mediates dual targeting, strong intermolecular interaction | researchgate.netresearchgate.netscite.ainih.gov |
| General | Conserved residues | mIDH2-R140Q | Majority of binding site residues are conserved, explaining dual inhibition | acs.orgresearchgate.netresearchgate.netfrontiersin.org |
Table 3: Binding Free Energies of this compound
| Enzyme Target | Binding Free Energy (kcal/mol) | Source |
| mIDH1 | -28.69 | researchgate.netscite.ainih.gov |
| mIDH2 | -19.89 | researchgate.netscite.ainih.gov |
Conformational Changes Induced in mIDH Enzymes Upon this compound Binding
The binding of this compound to mutant IDH enzymes induces significant structural alterations that are critical for its inhibitory mechanism. These changes lead to a locking of the enzymes into an inactive state, thereby suppressing their oncogenic activity. nih.govresearchgate.netresearchgate.netnih.govmdpi.comacs.orgpreprints.org
Restricted Residue Flexibility
Upon binding, this compound triggers systemic alterations in both mIDH1 and mIDH2, characterized by a notable restriction in residue flexibility. nih.govresearchgate.netresearchgate.netx-mol.com This reduction in conformational dynamism is a key aspect of how the inhibitor disarms the mutant enzymes.
Reduction in Solvent Surface Area Exposure
A significant consequence of this compound binding is the reduction in the exposure of certain residues within mIDH1 and mIDH2 to the solvent surface area. nih.govresearchgate.netresearchgate.netx-mol.com This decrease in solvent accessibility further contributes to the stabilization of the inactive enzyme conformation and the inhibition of crucial enzymatic interactions. nih.govresearchgate.net
Transition to Open, Inactive Conformational States
Crystallographic studies of this compound in complex with mIDH1 (specifically IDH1-R132H) and mIDH2 (specifically IDH2-R140Q) have revealed that both enzymes transition into open, inhibited conformational states upon inhibitor binding. nih.govacs.org This conformational shift, which induces steric hindrance within the substrate binding site, effectively locks the enzymes in an inactive conformation, preventing their neomorphic activity. mdpi.com
Insights from Computational Modeling and Molecular Dynamics Simulations
Integrative computer-assisted atomistic techniques, including computational modeling and molecular dynamics (MD) simulations, have provided thorough structural and dynamic insights into the dual inhibitory mechanism of this compound. nih.govresearchgate.netx-mol.comresearchgate.netresearchgate.netadvancedsciencenews.comnih.gov These computational approaches are instrumental in understanding the molecular interactions and conformational dynamics that underpin this compound's efficacy. nih.govresearchgate.netx-mol.com
Binding Free Energy Calculations of this compound with mIDH1 and mIDH2
Computational analyses, such as molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, have been utilized to determine the binding free energies of this compound with mIDH1 and mIDH2. researchgate.netresearchgate.net The calculated binding free energies indicate a strong affinity of this compound for both mutant enzymes. nih.govresearchgate.net
Table 1: Binding Free Energies of this compound with mIDH1 and mIDH2
| Enzyme Target | Binding Free Energy (kcal/mol) |
| mIDH1 | -28.69 nih.govresearchgate.netx-mol.comresearchgate.net |
| mIDH2 | -19.89 nih.govresearchgate.netx-mol.comresearchgate.net |
Dynamic Analysis of this compound-Enzyme Interactions
Molecular dynamics simulations have been extensively employed to analyze the dynamic interactions between this compound and its mIDH targets. nih.govresearchgate.netx-mol.comresearchgate.netresearchgate.netadvancedsciencenews.comnih.gov These simulations provide a "computational microscope" to visualize the time-dependent motions of molecules and their interactions. advancedsciencenews.com The structural orientations of this compound within the hydrophobic pockets of mIDH1 and mIDH2 facilitate favorable interactions with key binding site residues. nih.govresearchgate.netx-mol.com The dual-targeting capability of this compound is attributed to specific residues, such as Val255 in mIDH1 and Val294 in mIDH2, which establish robust intermolecular interactions that are crucial for the inhibitor's binding affinity and subsequent enzymatic inhibition. nih.govresearchgate.netx-mol.com
Table 2: Key Residues Mediating this compound Dual-Targeting Ability
| Enzyme Target | Mediating Residues |
| mIDH1 | Val255 nih.govresearchgate.netx-mol.com |
| mIDH2 | Val294 nih.govresearchgate.netx-mol.com |
Mechanisms of Resistance to Midh Inhibitors and Strategies Involving Ag 881
Elucidated Acquired Resistance Mechanisms to IDH Inhibition
Clinical and preclinical studies have identified several mechanisms through which tumors can develop resistance to selective mIDH inhibitors. These mechanisms often lead to the reactivation of 2-HG production or the activation of alternative oncogenic pathways.
A significant mechanism of acquired resistance to isoform-selective IDH inhibitors is "isoform switching". This phenomenon involves the emergence of a mutation in the alternative IDH isoform during treatment with a selective inhibitor. For instance, a patient with an initial IDH1 mutation treated with an IDH1-selective inhibitor may develop a secondary IDH2 mutation, leading to disease progression. This switching restores the production of the oncometabolite 2-HG, thereby driving tumor growth despite the continued inhibition of the original mutant IDH isoform. This has been observed in both solid and liquid tumors. The emergence of the second mutation allows the cancer cells to bypass the therapeutic blockade and continue their oncogenic signaling.
Another mechanism of acquired resistance is the development of second-site mutations within the same IDH allele that is being targeted. These mutations can occur at the dimer interface where allosteric inhibitors, such as enasidenib (B560146) and ivosidenib (B560149), bind. For example, in patients with IDH2-mutant AML treated with enasidenib, second-site mutations like Q316E and I319M have been identified. These mutations can occur either in trans (on the allele without the primary oncogenic mutation) or in cis (on the same allele as the primary mutation) and prevent the inhibitor from effectively binding to the enzyme, thus allowing for the continued production of 2-HG. Similarly, a secondary IDH1-S280F mutation has been identified in a patient with IDH1-mutant AML who developed resistance to ivosidenib, with structural modeling indicating that this mutation creates steric hindrance to the drug's binding.
While the restoration of 2-HG production is a common theme in resistance to mIDH inhibitors, there are instances of disease progression that occur independently of 2-HG levels. In some clinical cases, disease progression has been observed even after 2-HG levels were effectively suppressed by an IDH inhibitor. This suggests that tumors can develop alternative oncogenic pathways that are no longer reliant on the high levels of 2-HG that initially drove the disease. The precise molecular mechanisms behind this 2-HG-independent progression are still being investigated but may involve the activation of other signaling pathways that promote cell growth and survival.
The Role of AG-881 as a Dual Inhibitor in Circumventing Isoform Switching Resistance
This compound (vorasidenib) is a potent, orally available, and brain-penetrant dual inhibitor of both mIDH1 and mIDH2. Its ability to simultaneously target both isoforms makes it a promising strategy to overcome the resistance mechanism of isoform switching. By inhibiting both mIDH1 and mIDH2, this compound can suppress 2-HG production regardless of which isoform is mutated, or if both are mutated.
In a clinical case of a patient with AML who developed resistance to an IDH2 inhibitor through the acquisition of an IDH1 mutation, treatment with this compound led to a potent inhibition of 2-HG and a transient clinical response. This demonstrates the potential of a dual inhibitor to be effective in cases where isoform switching has occurred. Preclinical models have also shown that cancer cells expressing both mutant IDH1 and IDH2 are resistant to single-isoform inhibitors but sensitive to combined inhibition of both isoforms, a role that this compound can fulfill as a single agent.
Preclinical Strategies for Monitoring and Overcoming Resistance to IDH Inhibition
Preclinical research is focused on developing strategies to both monitor for and overcome resistance to IDH inhibition. A key aspect of this is the monitoring of 2-HG levels in patients, as a rise in this oncometabolite can be an early indicator of developing resistance.
The development and use of dual inhibitors like this compound is a primary strategy to preemptively address the issue of isoform switching. Furthermore, preclinical models are being used to identify other potential resistance mechanisms beyond isoform switching and second-site mutations. Saturation mutagenesis screens in leukemia cells are being employed to systematically identify all potential amino acid substitutions in IDH1 and IDH2 that can confer resistance to inhibitors. This comprehensive approach can help in understanding the full spectrum of resistance mutations and inform the development of next-generation inhibitors or combination therapies. Structural modeling of these mutations provides insights into the mechanisms of resistance, such as altered protein structure, cofactor binding, or steric hindrance to inhibitor binding.
Future strategies may also involve the development of rational combination therapies that target pathways downstream of 2-HG or parallel oncogenic pathways that may be activated during 2-HG-independent disease progression.
Pharmacological Characteristics of Ag 881 in Preclinical Systems
Pharmacokinetics (PK) of AG-881
The pharmacokinetic profile of this compound in preclinical models is characterized by rapid oral absorption, favorable distribution, and specific clearance rates across different species. researchgate.netgcs-web.comaacrjournals.orgnih.gov
Oral Absorption and Bioavailability in Animal Models
This compound exhibits rapid oral absorption in preclinical species. researchgate.netgcs-web.comaacrjournals.orgnih.govfda.gov Studies conducted in mice, rats, dogs, and monkeys indicate that vorasidenib (B611703) undergoes rapid oral absorption, consistent with high in vitro permeability observed in Caco-2 cells. fda.gov The oral bioavailability of this compound has been shown to range from 6.42% in dogs to 109% (spray-dried dispersion) in preclinical studies. fda.gov
Systemic Clearance and Distribution
This compound demonstrates low total body plasma clearance in mice (0.406 L/hr/kg), rats (0.289 L/hr/kg), and monkeys (0.506 L/hr/kg), while exhibiting high clearance in dogs (1.85 L/hr/kg). researchgate.netgcs-web.comaacrjournals.orgnih.govfda.govclinicaltrials.gov The volume of distribution at steady state was observed to be high across various preclinical species, including mice (>7.9 L/kg), rats (8.27 L/kg), dogs (13.7 L/kg), and monkeys (12.3 L/kg). fda.govclinicaltrials.gov this compound is approximately 97% bound to human plasma protein. nih.gov
Table 1: Systemic Clearance and Volume of Distribution of this compound in Preclinical Models
| Species | Total Body Plasma Clearance (L/hr/kg) | Volume of Distribution at Steady State (L/kg) |
| Mice | 0.406 | >7.9 |
| Rats | 0.289 | 8.27 |
| Dogs | 1.85 | 13.7 |
| Monkeys | 0.506 | 12.3 |
Quantification of Brain-to-Plasma Ratio in Preclinical Models
A key characteristic of this compound is its excellent brain penetration in rodents. nih.govresearchgate.netgcs-web.comaacrjournals.orgacs.org In mice, the brain-to-plasma area under the curve (AUC) ratios ranged from 0.62 to 1.96. researchgate.netaacrjournals.org In rats, these ratios ranged from 1.11 to 1.48 (based on AUC0-24hr). researchgate.netaacrjournals.org Specifically, in an orthotopic glioma mouse model, this compound demonstrated a brain-to-plasma AUC ratio of 1.33 and a brain tumor-to-plasma AUC ratio of 1.25. nih.govacs.org This high brain penetration is crucial for its intended application in treating central nervous system (CNS) malignancies like glioma. nih.govnih.govacs.orgguidetopharmacology.orgagios.comresearchgate.netsemanticscholar.org
Table 2: Brain-to-Plasma Ratios of this compound in Preclinical Models
| Species | Brain-to-Plasma AUC Ratio (Range) | Brain Tumor-to-Plasma AUC Ratio |
| Mice | 0.62 – 1.96 | N/A |
| Rats | 1.11 – 1.48 | N/A |
| Mouse (Glioma Model) | 1.33 (Brain-to-Plasma) | 1.25 (Brain Tumor-to-Plasma) |
Preclinical Exposure-Response Analysis for 2-HG Suppression
Based on in vivo exposure-response analyses, specific plasma this compound AUC0-24hr values are projected to achieve a sustained 97% reduction in tumor 2-HG levels. researchgate.netgcs-web.comaacrjournals.orgclinicaltrials.gov For the glioma indication, a plasma this compound AUC0-24hr value of 402 hr•ng/mL is projected. researchgate.netgcs-web.comaacrjournals.orgclinicaltrials.gov For non-glioma solid and liquid tumor indications, a higher plasma this compound AUC0-24hr value of 45,200 hr•ng/mL is projected to achieve the same level of 2-HG suppression. researchgate.netgcs-web.comaacrjournals.orgclinicaltrials.gov
Table 3: Projected Plasma this compound AUC0-24hr for 97% 2-HG Suppression
| Indication | Projected Plasma this compound AUC0-24hr (hr•ng/mL) |
| Glioma | 402 |
| Non-Glioma Solid & Liquid Tumors | 45,200 |
Pharmacodynamics (PD) of this compound in Preclinical Models
This compound's pharmacodynamic effects are primarily characterized by its ability to potently inhibit 2-HG production, leading to a release of the differentiation block in mutant IDH (mIDH) tumor cells. researchgate.netnih.govgcs-web.comaacrjournals.org
Correlation of this compound Exposure with 2-HG Suppression in Preclinical Tumor Tissue
In preclinical mouse xenograft models, this compound has demonstrated a dose-dependent inhibition of tumor 2-HG levels. researchgate.netnih.govgcs-web.comaacrjournals.orgclinicaltrials.govagios.com In the TS603 mIDH1-R132H orthotopic xenograft mouse glioma model, this compound reduced brain tumor 2-HG levels by greater than 97% at doses as low as ≥0.1 mg/kg. researchgate.netgcs-web.comaacrjournals.orgclinicaltrials.gov In other mouse models, such as HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q), twice-daily dosing of this compound reduced tumor 2-HG levels by over 96% at doses ≥30 mg/kg. researchgate.netgcs-web.comaacrjournals.orgclinicaltrials.gov This robust suppression of 2-HG levels by this compound in mIDH tumor cells is associated with the release of the differentiation block, a key mechanism in its therapeutic action. researchgate.netgcs-web.comaacrjournals.org
Table 4: 2-HG Suppression by this compound in Preclinical Tumor Models
| Tumor Model (Mutation) | This compound Dosing Regimen | 2-HG Reduction (%) |
| TS603 Glioma (mIDH1-R132H) | ≥0.1 mg/kg | >97 |
| HT1080 (mIDH1-R132C) | ≥30 mg/kg twice daily | >96 |
| U87 (mIDH2-R140Q) | ≥30 mg/kg twice daily | >96 |
This compound functions as a pan-mIDH inhibitor, effectively suppressing 2-HG production by both IDH1 and IDH2 mutant proteins across various preclinical systems, including biochemical, cell-based, and in vivo models. gcs-web.com Biochemical studies have demonstrated that this compound exhibits low nanomolar potency (IC50) against multiple mIDH enzymes. gcs-web.com It acts as a rapid-equilibrium inhibitor for mIDH1-R132H, mIDH1-R132C, and mIDH2-R172K homodimers. gcs-web.com Conversely, it is characterized as a slow-binding inhibitor for the mIDH2-R140Q homodimer and various wild-type (wt) IDH/mutant IDH heterodimers, including wtIDH1/mIDH1-R132H, wtIDH2/mIDH2-R140Q, and wtIDH2/mIDH2-R172K. gcs-web.comaacrjournals.org
In cell-based assays, this compound demonstrated significant potency in inhibiting 2-HG production. The IC50 values for 2-HG inhibition by this compound ranged from 0.04 to 22 nM in cells expressing mIDH1 mutations (R132C, R132G, R132H, or R132S). For mIDH2 mutations, the IC50 values were 7–14 nM for mIDH2-R140Q and 130 nM for mIDH2-R172K. gcs-web.commedchemexpress.com this compound also exhibited strong antiproliferative activity, inhibiting human glioblastoma U-87 MG pLVX-IDH2 R140Q-neo, fibrosarcoma HT-1080, and neurosphere TS603 cells with IC50 values below 50 nM. medchemexpress.com
Preclinical in vivo studies further supported the efficacy of this compound. It dose-dependently reduced 2-HG levels in tumor models. gcs-web.commedchemexpress.com For instance, twice-daily administration of this compound in HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q) mouse models resulted in a greater than 96% reduction in tumor 2-HG levels at doses equal to or exceeding 30 mg/kg. gcs-web.commedchemexpress.comaacrjournals.org In an orthotopic glioma model (mIDH1-R132H), brain tumor 2-HG levels were reduced by over 97% at doses as low as 0.1 mg/kg. medchemexpress.commdpi.com Pharmacokinetic studies indicated that this compound exhibits rapid oral absorption and relatively low total body plasma clearance in mice (0.406 L/hr/kg) and rats (0.289 L/hr/kg). gcs-web.commedchemexpress.comaacrjournals.org
Table 1: this compound Cell-Based IC50 Values for 2-HG Inhibition
| Mutant IDH Type | Mutation | IC50 Range (nM) |
| mIDH1 | R132C | 0.04–22 |
| mIDH1 | R132G | 0.04–22 |
| mIDH1 | R132H | 0.04–22 |
| mIDH1 | R132S | 0.04–22 |
| mIDH2 | R140Q | 7–14 |
| mIDH2 | R172K | 130 |
Table 2: this compound In Vivo 2-HG Reduction in Mouse Models
| Model Type | Mutant IDH | Dosing Regimen | 2-HG Reduction (%) |
| HT1080 (fibrosarcoma) Mouse Model | mIDH1-R132C | ≥30 mg/kg BID | >96 |
| U87 (glioblastoma) Mouse Model | mIDH2-R140Q | ≥30 mg/kg BID | >96 |
| Orthotopic Glioma Mouse Model | mIDH1-R132H | ≥0.1 mg/kg | >97 |
Modulation of Cellular Differentiation Markers by this compound in mIDH Cells
Pharmacology studies indicate that the suppression of 2-HG levels by this compound in mIDH tumor cells leads to a release of the differentiation block, a key mechanism in oncogenesis driven by mutant IDH. gcs-web.commedchemexpress.comaacrjournals.organnualreviews.org Ex vivo treatment of blasts with this compound resulted in a substantial reduction of 2-HG levels, ranging from 76% to 99%. gcs-web.com
Comparative Preclinical Pharmacology of this compound with Isoform-Selective IDH Inhibitors (e.g., Ivosidenib (B560149), Enasidenib)
This compound (Vorasidenib) stands apart from earlier isoform-selective IDH inhibitors like Ivosidenib (AG-120) and Enasidenib (B560146) (AG-221) due to its dual inhibition spectrum and brain penetrant properties. Ivosidenib is a first-in-class, oral, potent, and targeted small-molecule inhibitor specifically of mIDH1. wikipedia.orgmhmedical.comagios.comacs.org Enasidenib, on the other hand, is an inhibitor selective for IDH2. acs.orgwikipedia.org In contrast, this compound is a first-in-class, potent, oral, and reversible dual inhibitor of both mIDH1 and mIDH2 enzymes. gcs-web.commedchemexpress.comnih.govnih.govacs.orgmdpi.comresearchgate.netacs.orgresearchgate.netresearchgate.netagios.comaacrjournals.orgresearchgate.netmdpi.com
Differential Brain Penetration Profiles
A key distinction in the preclinical pharmacology of these inhibitors lies in their ability to penetrate the blood-brain barrier (BBB). This compound was specifically developed for improved penetration across the BBB and exhibits excellent brain penetration in rodent models. gcs-web.commedchemexpress.comaacrjournals.orgnih.govacs.orgmdpi.comresearchgate.netresearchgate.netaacrjournals.orgfrontiersin.orgmdpi.com Brain-to-plasma ratios for this compound, based on AUC0-24hr, ranged from 0.62 to 1.96 in mice and 1.11 to 1.48 in rats. aacrjournals.org This brain penetrance is particularly relevant for treating central nervous system (CNS) malignancies such as gliomas. nih.govmdpi.comresearchgate.net
In contrast, while Ivosidenib and Enasidenib are potent inhibitors of their respective mutant IDH isoforms, they both exhibit low brain drug exposure in preclinical models. nih.govacs.org This limited brain penetration could potentially restrict their efficacy for the treatment of mIDH gliomas. nih.govacs.org However, despite its lower brain/plasma ratio of 0.16 in a surgical window of opportunity trial, ivosidenib was still shown to reduce intratumoral 2-HG by over 90%, a reduction similar to that achieved by vorasidenib. oup.com
Comparative Potency and Dual Inhibition Spectrum
This compound's primary advantage is its broad inhibition spectrum, targeting both mIDH1 and mIDH2. It effectively suppresses 2-HG production from both mutant IDH isoforms. gcs-web.com This is in contrast to Ivosidenib, which selectively inhibits mIDH1, and Enasidenib, which selectively inhibits mIDH2. wikipedia.orgagios.comacs.orgwikipedia.org
This compound demonstrates low nanomolar potency (IC50) against multiple mIDH enzymes. gcs-web.com Its IC50 values for 2-HG inhibition in cell lines expressing mIDH1 mutations (R132C, R132G, R132H, R132S) range from 0.04 to 22 nM. For mIDH2-R140Q, the IC50 is 7–14 nM, and for mIDH2-R172K, it is 130 nM. gcs-web.commedchemexpress.com Ivosidenib inhibits R132 IDH1 mutants with an IC50 in the range of 10-12 nM. researchgate.net At higher concentrations, ivosidenib can inhibit wild-type IDH1 but does not inhibit IDH2. researchgate.net The selectivity of Enasidenib for mIDH2 is attributed to its interaction with specific hydrophobic residue pairs within the mIDH2 enzyme. nih.govacs.org X-ray cocrystal structures have revealed that this compound symmetrically binds to the same allosteric pocket present in both IDH1-R132H and IDH2-R140Q homodimers, providing a structural basis for its dual inhibitory activity. nih.gov
Table 3: Comparison of this compound, Ivosidenib, and Enasidenib
| Feature | This compound (Vorasidenib) | Ivosidenib (AG-120) | Enasidenib (AG-221) |
| Target Inhibition | Dual mIDH1/2 inhibitor gcs-web.commedchemexpress.comnih.govnih.gov | Selective mIDH1 inhibitor wikipedia.orgmhmedical.comagios.com | Selective mIDH2 inhibitor acs.orgwikipedia.org |
| Brain Penetration | Excellent (rodents) gcs-web.comaacrjournals.orgnih.gov | Low (preclinical models) nih.govacs.org | Low (preclinical models) nih.govacs.org |
| Potency (IC50 range for 2-HG inhibition in cells) | 0.04–22 nM (mIDH1), 7–14 nM (mIDH2-R140Q), 130 nM (mIDH2-R172K) gcs-web.commedchemexpress.com | 10-12 nM (R132 IDH1 mutants) researchgate.net | Not specified in direct comparison, but generally potent for mIDH2 nih.gov |
Advanced Research Methodologies Utilized in Ag 881 Studies
Biochemical Enzyme Inhibition Assays
Biochemical enzyme inhibition assays are fundamental for characterizing the direct inhibitory effects of AG-881 on mutant IDH enzymes. Studies have demonstrated that this compound exhibits low nanomolar potency (IC50) against multiple mutant IDH (mIDH) homodimer and heterodimer enzymes. Specifically, it acts as a rapid-equilibrium inhibitor for mIDH1-R132H, mIDH1-R132C, and mIDH2-R172K homodimers. Conversely, this compound displays slow-binding inhibition characteristics against the mIDH2-R140Q homodimer and various wild-type (wt) IDH/mIDH heterodimers, including wtIDH1/mIDH1-R132H, wtIDH2/mIDH2-R140Q, and wtIDH2/mIDH2-R172K. The heterodimeric enzyme mIDH1-R132H/IDH1-wild type (WT) and the homodimeric enzyme mIDH2-R140Q were specifically utilized for primary biochemical potency evaluation.
| Mutant IDH Isoform | Inhibition Type | IC50 (nM) |
| mIDH1-R132H | Rapid-equilibrium | Low nM |
| mIDH1-R132C | Rapid-equilibrium | Low nM |
| mIDH2-R172K | Rapid-equilibrium | Low nM |
| mIDH2-R140Q | Slow-binding | Low nM |
| wtIDH1/mIDH1-R132H | Slow-binding | Low nM |
| wtIDH2/mIDH2-R140Q | Slow-binding | Low nM |
| wtIDH2/mIDH2-R172K | Slow-binding | Low nM |
Cell Line Models for In Vitro Efficacy and Mechanism Studies (e.g., Neurosphere Cultures, Genetically Engineered Mutant Cell Lines)
Cellular potency profiling is a critical step in evaluating the efficacy of compounds like this compound in a more biologically relevant context. This compound's activity was routinely assessed using patient-derived neurosphere TS603 IDH1-R132H glioma-sphere cell lines and genetically engineered U87MG pLVX IDH2-R140Q cell lines. This compound effectively inhibited 2-HG production in cultured TS603 neurospheres, which were derived from a patient with grade III glioma harboring an IDH1-R132H mutation.
The compound demonstrated significant potency across various mutant IDH cell lines, with IC50 values for 2-HG inhibition ranging from 0.04 to 22 nM in cells expressing mIDH1-R132C, mIDH1-R132G, mIDH1-R132H, or mIDH1-R132S mutations. For mIDH2 mutations, the IC50 was 7–14 nM in cells expressing mIDH2-R140Q and 130 nM in cells expressing mIDH2-R172K. Furthermore, this compound exhibited strong antiproliferative activity against human glioblastoma U-87 MG pLVX-IDH2 R140Q-neo, fibrosarcoma HT-1080, and neurosphere TS603 cells, all showing IC50s below 50 nM. Treatment of these mIDH cell lines or primary human acute myeloid leukemia samples with this compound also led to the induction of cellular differentiation, suggesting a mechanism of action beyond simple growth inhibition.
| Cell Line / Mutation | IC50 (nM) for 2-HG Inhibition |
| mIDH1-R132C | 0.04–22 |
| mIDH1-R132G | 0.04–22 |
| mIDH1-R132H | 0.04–22 |
| mIDH1-R132S | 0.04–22 |
| mIDH2-R140Q | 7–14 |
| mIDH2-R172K | 130 |
| U-87 MG pLVX-IDH2 R140Q-neo | < 50 |
| HT-1080 (fibrosarcoma) | < 50 |
| TS603 (neurosphere) | < 50 |
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models are crucial for assessing drug efficacy in a more physiologically relevant tumor microenvironment. The activity of this compound was extensively evaluated in patient-derived xenograft models established in mouse brains. In these models, mice were orthotopically inoculated with TS603 IDH1-R132H grade III glioma cells. Treatment with this compound resulted in a significant inhibition of 2-HG production, with greater than 97% reduction observed in the mIDH1 glioma tissue. Preclinical studies consistently demonstrated that this compound reduced 2-HG levels and inhibited tumor growth in patient-derived xenograft mouse models.
Orthotopic Animal Models for Brain Tumor Research
Orthotopic animal models, particularly those involving brain tumors, are essential for evaluating the brain penetrance and efficacy of therapeutic agents in the central nervous system. In an orthotopic human grade 3 mIDH1-R132H glioma mouse model, this compound demonstrated remarkable efficacy, leading to over 98% inhibition of 2-HG levels in brain tumor xenografts. This inhibition of mIDH1 by this compound was shown to impede glioma growth in vivo.
| Model Type | 2-HG Inhibition (%) | Brain-to-Plasma AUC Ratio (Rodents) | Brain Tumor-to-Plasma AUC Ratio (Rats) |
| Orthotopic mIDH1-R132H Glioma (mice) | >97% to >98% | 0.62-1.96 (mice), 1.11-1.48 (rats) | 1.25 |
Structural Determination Techniques (e.g., X-ray Crystallography)
X-ray crystallography has been instrumental in elucidating the precise binding mechanism of this compound with its target enzymes. X-ray cocrystal structures of vorasidenib (B611703) in complex with mutant IDH1 and mutant IDH2 have been successfully determined and deposited with the RCSB Protein Data Bank. The accession codes for these structures include 6VEI (IDH1-R132H·NADPH·this compound), 6VFZ (IDH2-R140Q·NADPH·this compound), and 6VG0 (IDH1-R132H·NADPH·AGI-15056).
These structural analyses revealed that vorasidenib binds to an allosteric pocket located at the interface of the two monomers within the IDH homodimers. This binding induces a conformational change in the enzyme, leading to an open and inactive state, thereby inhibiting its catalytic activity. The interactions driving the affinity of vorasidenib with both mIDH1 and mIDH2 proteins involve both hydrophilic and hydrophobic forces. Specific interactions, such as the formation of hydrogen bonds between the side chains of Q277 and the aminotriazine (B8590112) core of this compound, have been characterized, providing a detailed understanding of its dual mutant inhibition.
Metabolomics and Mass Spectrometry for Oncometabolite (2-HG) Quantification
The accurate quantification of the oncometabolite 2-HG is paramount for assessing the efficacy of this compound. Metabolomics, particularly using mass spectrometry (MS)-based techniques, has been extensively employed for this purpose. Cell-based 2-HG inhibition was routinely assessed by liquid chromatography–mass spectrometry (LC-MS) quantification of 2-HG in cell culture media. For primary human patient samples, such as acute myeloid leukemia (AML) blasts, 2-HG levels in cell supernatants were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In vivo, the inhibition of 2-HG production was assessed in orthotopic xenograft mouse glioma models. This compound treatment led to a reduction of 2-HG concentrations to baseline levels in terminal tumor samples. Beyond invasive sampling, non-invasive methods like proton magnetic resonance spectroscopy (1H-MRS) using ultrahigh magnetic fields (≥7T) have also been developed to detect and quantify 2-HG in human gliomas. Untargeted metabolomics analysis of in vivo 1H-MRS spectra successfully discriminated between IDH-mutant tumors and healthy tissue, and could even differentiate between IDH1 and IDH2 mutations. Notably, studies using these methods have shown that IDH2 mutations tend to produce higher levels of 2-HG than IDH1 mutations. Challenges in resolving isobaric and isomeric metabolites like D-2HG and L-2HG for quantitative analysis have led to the development of robust high-resolution quadrupole time-of-flight liquid chromatography-mass spectrometry (HR-QTOF-LC/MS) approaches, ensuring accurate and precise quantification.
Future Research Directions and Unanswered Scientific Questions for Ag 881
Elucidation of Comprehensive Metabolic and Epigenetic Pathways Directly and Indirectly Affected by AG-881
While this compound's primary mechanism involves reducing 2-HG, the full scope of its impact on cellular metabolism and epigenetic pathways remains to be comprehensively elucidated. Research indicates that mutant IDH enzymes disrupt normal metabolic processes, including the Krebs cycle and fatty acid synthesis, and influence the cellular NADPH/NADP+ ratio, leading to increased reactive oxygen species (ROS) and genomic instability. mdpi.comnih.gov this compound treatment has been shown to partially reverse metabolic alterations caused by IDH mutations, leading to a significant decrease in 2-HG and an increase in glutamate (B1630785) levels in treated cells. mdpi.comnih.gov
Further studies are needed to map the intricate network of metabolic shifts and epigenetic reprogramming induced by this compound. This includes understanding how the restoration of normal 2-HG levels impacts other α-ketoglutarate-dependent dioxygenases beyond those directly involved in histone and DNA demethylation. The exact metabolic pathways and metabolites influenced by this compound are not yet fully understood. drugbank.com
Table 1: Observed Metabolic Changes with this compound Treatment in Preclinical Models
| Metabolite Change | Effect of this compound Treatment | Reference |
| 2-Hydroxyglutarate (2-HG) | Significant decrease (up to 98% in some models) | mdpi.comnih.govnih.gov |
| Glutamate | Significant increase | mdpi.comnih.gov |
| N-acetylaspartate (NAA) | Transient early increase | mdpi.com |
| Phosphocholine (PC) | Increase | nih.gov |
Deeper Investigation into 2-HG Independent Mechanisms of Resistance to IDH Inhibition
Acquired resistance to IDH inhibitors is a significant challenge. While some resistance mechanisms involve isoform switching (e.g., from IDH1 to IDH2 or vice versa) to maintain 2-HG production, other mechanisms are independent of 2-HG levels and are not yet fully understood. acs.orgmdpi.comnih.govnih.gov For instance, some patients treated with this compound have shown transient clinical responses followed by 2-HG-independent disease progression. nih.gov
Future research should focus on identifying the molecular underpinnings of these 2-HG independent resistance pathways. This could involve exploring compensatory genetic alterations, activation of bypass signaling pathways, or changes in the tumor microenvironment that allow cancer cells to evade the effects of IDH inhibition despite reduced 2-HG levels. Understanding these mechanisms is crucial for developing strategies to overcome or prevent resistance.
Exploration of this compound's Efficacy and Mechanism in Specific mIDH Subtypes and Rare Mutations Beyond R132H and R140Q
Current research and clinical development of IDH inhibitors, including this compound, have largely focused on the more common IDH1 R132H and IDH2 R140Q mutations. researchgate.netmdpi.com However, IDH mutations can occur at other arginine residues (e.g., IDH1 R132C/G/S/L, IDH2 R172K/M/W/S/G) and in various cancer types beyond gliomas and acute myeloid leukemia (AML), such as cholangiocarcinoma and chondrosarcoma. mdpi.comacs.orgnih.govmdpi.comclinicaltrials.govcnr.it
While this compound is a pan-inhibitor of both IDH1 and IDH2, its efficacy and precise mechanism of action across all specific mIDH subtypes and rare mutations require deeper investigation. Preclinical studies have shown inhibition of 2-HG formation in glioma cell lines expressing various IDH1 R132 mutations (R132C, G, H, L, S) and in cells engineered to express IDH2 R140Q and IDH2 R172K mutant enzymes. researchgate.netmdpi.com Further research is needed to confirm and characterize the therapeutic impact of this compound on these less common mutations and in diverse tumor contexts.
Preclinical Exploration of Combination Strategies Involving this compound with Other Targeted Therapies or Standard of Care
The potential for combining this compound with other therapeutic agents to enhance efficacy and overcome resistance is a significant area of future research. Preclinical studies have already shown promising results for this compound in combination with radiation therapy in orthotopic IDH1-mutant glioma models, demonstrating a significantly greater inhibitory effect on tumor growth than either monotherapy. oup.comagios.com Importantly, no antagonism was observed with temozolomide (B1682018) (TMZ) or radiation therapy in these models. oup.comagios.com
Combining IDH inhibitors with immunotherapy is also being explored, with preclinical findings suggesting that such combinations can enhance anti-tumor immunity and improve survival in IDH-mutant glioma models. cancer.govmdpi.comnih.gov The immunosuppressive tumor microenvironment associated with mutant IDH, partly due to 2-HG, suggests a rationale for these combinations. nih.govcancer.govmdpi.com Future preclinical studies should continue to investigate various combination partners, including other targeted therapies (e.g., PARP inhibitors, glutaminase (B10826351) inhibitors), chemotherapy, and immunotherapies, to identify optimal synergistic regimens. researchgate.netresearchgate.net
Identification and Validation of Predictive Biomarkers for Response to this compound Beyond Primary IDH Mutation Status
While the presence of an IDH mutation is a primary criterion for this compound treatment, identifying additional predictive biomarkers is crucial for patient selection and optimizing therapeutic outcomes. Beyond the expected drop in 2-HG levels, studies have identified other metabolic changes, such as an increase in glutamate and N-acetylaspartate (NAA), as potential early non-invasive biomarkers of response to mutant IDH inhibition. mdpi.comnih.gov
Further research is needed to validate these and other potential biomarkers in larger cohorts and to explore their clinical utility. This could include investigating genetic signatures, protein expression profiles, or imaging biomarkers that can predict which patients are most likely to respond to this compound, identify early signs of resistance, or guide combination therapy strategies. The heterogeneity of gliomas and other IDH-mutant tumors necessitates a deeper understanding of patient-specific factors influencing response. mdpi.comresearchgate.net
Development of Advanced In Vivo Models to More Accurately Reflect the Heterogeneity and Microenvironment of mIDH-Mutant Tumors
The complexity and heterogeneity of IDH-mutant tumors, particularly gliomas, pose challenges for preclinical drug development. Current in vivo models, while valuable, may not fully capture the intricate cellular diversity and microenvironmental interactions present in human tumors. mdpi.comresearchgate.net
Future research should focus on developing more sophisticated in vivo models that better mimic the tumor microenvironment, including the presence of various cell types (e.g., immune cells, stromal cells), the extracellular matrix, and the unique metabolic landscape of IDH-mutant tumors. This could involve using patient-derived xenografts (PDX) that retain tumor heterogeneity, organoid models, or genetically engineered mouse models that more accurately reflect the progression and microenvironment of mIDH-mutant diseases. Such advanced models would provide a more robust platform for testing this compound, evaluating combination therapies, and identifying novel resistance mechanisms.
Q & A
Basic Research: What is the primary mechanism of AG-881 in targeting IDH1/2-mutant tumors?
This compound (Vorasidenib) is a brain-penetrant, pan-IDH1/2-mutant inhibitor that binds to the allosteric site of mutant IDH1/2 enzymes, blocking the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). This inhibition reduces 2-HG levels by >90% in preclinical models, reversing epigenetic dysregulation and restoring cellular differentiation .
- Key methodological insight : Validate 2-HG suppression using LC-MS/MS in tumor tissue or serum, as described in IDH-mutant glioma models .
Advanced Research: How do experimental designs account for this compound’s differential inhibition kinetics against IDH1-R132H vs. IDH2-R140Q?
This compound exhibits distinct binding kinetics: rapid inhibition of IDH1-R132H (IC50 = 0.04–22 nM) versus slower inhibition of IDH2-R140Q due to structural variations in the allosteric pocket.
- Methodological approach :
- Use crystallography (e.g., PDB 6ADG for IDH1-R132H/AG-881) to compare binding conformations .
- Perform time-dependent enzymatic assays with recombinant mutant IDH1/2 proteins to quantify IC50 shifts over 24–72 hours .
- In vivo, monitor tumor 2-HG levels longitudinally via magnetic resonance spectroscopy (MRS) in orthotopic glioma models .
Basic Research: What preclinical evidence supports this compound’s ability to penetrate the blood-brain barrier (BBB)?
This compound achieves brain-to-plasma ratios >1 in murine models, attributed to its low molecular weight (<450 Da) and moderate lipophilicity (cLogP = 2.5). This enables effective 2-HG suppression in intracranial IDH1-mutant tumors, as shown in:
- Key study : Dose-dependent 2-HG reduction (IC50 = 4.7 nM) in CSF of PDX glioma models after oral administration (10–30 mg/kg) .
Advanced Research: How to resolve contradictions in this compound’s immunomodulatory effects between in vitro and in vivo models?
In vitro, this compound does not reverse 2-HG-mediated suppression of T-cell proliferation . However, in vivo, it enhances CD4+ T-cell recruitment and synergizes with PD-1 blockade to improve survival in IDH1-mutant glioma models.
- Methodological recommendations :
- Use co-culture systems with tumor-associated myeloid cells (TAMs) to model 2-HG’s paracrine immunosuppressive effects .
- Perform single-cell RNA sequencing (scRNA-seq) on tumor-infiltrating lymphocytes (TILs) to identify this compound-induced changes in IFN-γ signaling (e.g., Irf1, Stat1 upregulation) .
- Validate findings in Cd4<sup>-/-</sup> or Cd8a<sup>-/-</sup> mice to confirm T-cell dependency .
Basic Research: What are the validated biomarkers for monitoring this compound response in clinical trials?
- Primary biomarker : Serum or CSF 2-HG levels (correlates with target engagement) .
- Secondary biomarkers :
Advanced Research: How to optimize this compound combination therapies with immune checkpoint inhibitors?
This compound upregulates IFN-γ-responsive genes (e.g., PD-L1, CXCL9) and enhances PD-1 blockade efficacy in syngeneic glioma models.
- Experimental design :
- Administer this compound (30 mg/kg/day orally) with anti-PD-1 antibodies (10 mg/kg biweekly) in IDH1<sup>R132H</sup>; PDGFB<sup>+/−</sup> transgenic mice .
- Assess survival endpoints and perform multiplex IHC for CD8+/Granzyme B+ T cells .
- Note: Avoid concurrent dexamethasone, which antagonizes T-cell activation .
Basic Research: What are the limitations of this compound in targeting IDH2-mutant cancers?
This compound shows weaker activity against IDH2-R140Q (IC50 = 22 nM vs. 0.04 nM for IDH1-R132H) due to slower binding kinetics .
Advanced Research: How to address this compound’s variable efficacy in hematologic vs. solid tumor models?
In the Phase I trial (NCT02492737), this compound induced partial responses in 30% of IDH1-mutant AML patients but showed limited activity in solid tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
